molecular formula C15H14FN3O2 B2861082 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one CAS No. 1226434-25-8

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one

Cat. No.: B2861082
CAS No.: 1226434-25-8
M. Wt: 287.294
InChI Key: ZEJQUZRJYXKDKI-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one is a sophisticated heterocyclic compound designed for pharmaceutical and medicinal chemistry research. It features a hybrid structure combining a pyrrole ring, known for its prevalence in bioactive molecules, with a piperazin-2-one scaffold, a key motif in many therapeutic agents. The incorporation of the pyrrole heterocycle is of significant interest as this structure is a common feature in numerous natural products and synthetic compounds with demonstrated biological activities. Its physicochemical properties, including a balance of lipophilicity and modest hydrophilicity, can facilitate absorption and interaction with biological targets . The piperazine moiety, and by extension the piperazin-2-one ring, is one of the most frequently used heterocycles in drug design. It is often employed to optimize the pharmacokinetic properties of a molecule or to serve as a conformational scaffold that arranges pharmacophoric groups for effective interaction with target macromolecules . The 4-fluorophenyl substituent is a common structural element in medicinal chemistry, frequently used to modulate a compound's electronic properties, metabolic stability, and binding affinity. This compound is intended for research applications only, serving as a valuable building block in the synthesis of novel chemical entities or as a starting point for structure-activity relationship (SAR) studies. Researchers can leverage this complex fragment in the exploration of new therapeutic agents, particularly given the established utility of both pyrrole and piperazine derivatives in the development of kinase inhibitors, receptor modulators, and antimicrobials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-12-3-1-10(2-4-12)11-7-13(18-8-11)15(21)19-6-5-17-14(20)9-19/h1-4,7-8,18H,5-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJQUZRJYXKDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine/Piperazinone Derivatives

(a) 1-{1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole (BK11134)
  • Structure : Replaces piperazin-2-one with an azetidine (4-membered ring) linked to a triazole .
  • Key Differences :
    • Smaller azetidine ring increases steric strain but reduces conformational flexibility.
    • Triazole introduces additional hydrogen-bonding and dipole interactions.
    • Molecular weight: 311.31 g/mol vs. target compound’s ~318.3 g/mol (estimated).
(b) 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one
  • Structure: Incorporates pyridazinone and morpholine groups alongside the fluorophenyl-piperazine motif .
  • Crystallography : Triclinic symmetry (space group P1), with a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å .
  • Key Differences: Extended conjugation from pyridazinone enhances planarity. Morpholine improves solubility but reduces aromatic interactions.

Thiazole and Triazole-Based Analogs

(a) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
  • Structure : Thiazole core with dihydro-pyrazolyl and triazolyl substituents .
  • Crystallography : Isostructural with triclinic (P̄1) symmetry; two independent molecules in asymmetric unit .
  • Key Differences :
    • Thiazole ring increases electron-deficient character vs. pyrrole in the target compound.
    • Bulkier triazole and pyrazole substituents reduce packing efficiency.
(b) 4-(4-Fluorophenyl) Analog (Compound 5)
  • Structure : Similar to Compound 4 but with Br substituent .
  • Comparison : Halogen substitution (Cl vs. Br) minimally alters conformation but affects intermolecular interactions (e.g., halogen bonding) .

Chalcone Derivatives with Fluorophenyl Groups

(a) (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
  • Structure : Chalcone backbone with fluorophenyl and phenyl groups .
  • Dihedral Angles : Range from 7.14° to 56.26° between aromatic rings, indicating variable conjugation and steric hindrance .
  • Key Differences: Linear chalcone structure lacks the cyclic constraints of piperazinone. Reduced hydrogen-bonding capacity compared to the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Crystallographic Data
Target Compound Piperazin-2-one 4-Fluorophenyl-pyrrole-carbonyl ~318.3 Not reported
BK11134 Azetidine-triazole 4-Fluorophenyl-pyrrole-carbonyl 311.31 Not reported
Compound 4 Thiazole Chlorophenyl, triazolyl, fluorophenyl ~565.1 Triclinic (P̄1), 2 molecules/unit
Pyridazinone Derivative Pyridazinone Morpholine, fluorophenyl-piperazine 477.53 Triclinic (P1), a = 8.9168 Å

Table 2: Functional Group Impact

Functional Group Target Compound BK11134 Compound 4 Chalcone
Fluorophenyl Yes Yes Yes Yes
Piperazinone/Piperazine Piperazinone Azetidine Piperazine None
Heterocyclic Linker Pyrrole Triazole Thiazole Prop-2-en-1-one
Hydrogen-Bonding Capacity Moderate High Moderate Low

Research Findings and Implications

Conformational Flexibility: The target compound’s piperazinone core offers intermediate rigidity compared to azetidine (BK11134) or pyridazinone derivatives .

Solubility: Morpholine-containing derivatives (e.g., pyridazinone analog) show enhanced solubility, while chalcone derivatives rely on hydrophobic interactions .

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